Nicotinic Acetylcholine Receptor (α3β4) Agonist Activity Compared to Optimized Quinoline Derivatives
2-(4-Ethylphenyl)-4-(4-morpholinyl)quinoline demonstrates agonist activity at recombinant human α3β4 nicotinic acetylcholine receptors (nAChRs) with an EC50 of 7.00 μM [1]. In contrast, a series of optimized quinoline derivatives from a medicinal chemistry program achieved EC50 values in the range of 1.0–1.6 μM at the α7 nAChR subtype [2]. While the target compound is approximately 4- to 7-fold less potent than these highly optimized analogs, it exhibits activity at a distinct nAChR subtype (α3β4 vs. α7), highlighting a differentiated subtype selectivity profile that may be valuable for probing ganglionic nicotinic receptor function.
| Evidence Dimension | Agonist potency (EC50) at nicotinic acetylcholine receptors |
|---|---|
| Target Compound Data | EC50 = 7.00 μM (7.00E+3 nM) |
| Comparator Or Baseline | Optimized quinoline derivatives (compounds 11, 13, 16) from Manetti et al. (2016): EC50 = 1.0–1.6 μM |
| Quantified Difference | 4.4- to 7.0-fold less potent than comparator compounds; distinct subtype selectivity |
| Conditions | Recombinant human α3β4 nAChR expressed in HEK cells (target compound); human α7 nAChR expressed in Neuro2a cells (comparator) |
Why This Matters
This EC50 value establishes a benchmark for α3β4 nAChR engagement, allowing researchers to select this compound when α3β4-subtype activity is required, whereas the more potent α7-selective analogs are unsuitable for this purpose.
- [1] BindingDB. CHEMBL1788226 - EC50 = 7.00E+3 nM for α3β4 nAChR agonist activity (Assay ID: 12). Accessed 2026. View Source
- [2] Manetti D, et al. New quinoline derivatives as nicotinic receptor modulators. Eur J Med Chem. 2016;110:246-258. View Source
